2-(1-Propyl-3-pyrrolidinyl)ethylamine
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Overview
Description
2-(1-Propyl-3-pyrrolidinyl)ethylamine, also known as 3-PPP or 3-Pyrrolidinopropiophenone, is a chemical compound that belongs to the class of synthetic amines. It has a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(1-Propyl-3-pyrrolidinyl)ethylamine consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Scientific Research Applications
Sigma Receptor Ligands
2-(1-Propyl-3-pyrrolidinyl)ethylamine and its derivatives have been studied extensively as ligands for sigma receptors. These receptors are implicated in various neurological processes and diseases. For instance, the compound N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine demonstrated superpotent affinity for the sigma receptor, making it a potential base for developing novel therapeutic agents (de Costa et al., 1992). Further research on polyamines based on this compound revealed significant structural variation while retaining nanomolar affinity at sigma receptors, suggesting their pharmacological distinction (de Costa et al., 1994).
SPECT Imaging Agents
Studies have explored the potential of certain derivatives of 2-(1-Propyl-3-pyrrolidinyl)ethylamine in single-photon emission computed tomography (SPECT) imaging. Compounds like N-[2-(3-iodophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine were synthesized for this purpose, displaying binding affinity at sigma 1 and sigma 2 sites, indicating their potential as imaging agents (He et al., 1993).
Antibacterial Activity
A derivative, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, showed moderate antibacterial activity against S. aureus and E. coli, highlighting the potential of these compounds in antimicrobial research (Angelov et al., 2023).
Synthesis of Pyrrolidine Derivatives
The compound and its relatives have been utilized in the synthesis of various pyrrolidine derivatives. For instance, a study described the construction of an all-substituted pyrrolidine derivative with multiple stereogenic centers, achieved through a highly diastereoselective process (Wang et al., 2015).
properties
IUPAC Name |
2-(1-propylpyrrolidin-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-6-11-7-4-9(8-11)3-5-10/h9H,2-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLORSIUDDJDXRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Propyl-3-pyrrolidinyl)ethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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